2-(3-Hydroxypropoxy)benzaldehyde
Description
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(3-hydroxypropoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O3/c11-6-3-7-13-10-5-2-1-4-9(10)8-12/h1-2,4-5,8,11H,3,6-7H2 |
InChI Key |
GIPHYXLDIXDOKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCO |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 3 Hydroxypropoxy Benzaldehyde
Established Synthetic Routes to 2-(3-Hydroxypropoxy)benzaldehyde
The most well-established method for synthesizing this compound is the Williamson ether synthesis, a robust and widely used reaction for preparing ethers.
The primary and most traditional route to this compound involves the reaction of salicylaldehyde (B1680747) with 3-chloropropanol. This reaction is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.
In this process, the phenolic hydroxyl group of salicylaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of 3-chloropropanol that is bonded to the chlorine atom, displacing the chloride as a leaving group. The result is the formation of an ether linkage.
The general reaction is as follows: Salicylaldehyde + 3-Chloropropanol → this compound + HCl
Commonly used bases for this reaction include potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), and sodium hydride (NaH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being frequently employed to dissolve the reactants and facilitate the reaction. numberanalytics.comfrancis-press.com The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate.
Research into the synthesis of this compound and its analogues has explored various alternative precursors and the optimization of reaction conditions to improve yield and purity.
Alternative Precursors:
Alkylating Agents: Instead of 3-chloropropanol, other 3-halopropanols such as 3-bromopropanol or 3-iodopropanol can be used. Generally, the reactivity of the alkyl halide follows the trend I > Br > Cl, meaning that iodo- and bromo- derivatives will react faster. francis-press.com Another potential precursor is 1,3-dibromopropane, which would react with two equivalents of salicylaldehyde to form a related dialdehyde, 2-[3-(2-formylphenoxy)propoxy]benzaldehyde.
Protecting Groups: In some synthetic strategies, the aldehyde group of salicylaldehyde may be protected to prevent side reactions, although this adds extra steps to the synthesis.
Optimized Reaction Conditions: The efficiency of the Williamson ether synthesis can be significantly influenced by the reaction conditions. Key parameters that are often optimized include:
Base: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can lead to higher yields compared to weaker bases, especially when used in appropriate solvents. numberanalytics.com
Solvent: Polar aprotic solvents like DMF and dimethyl sulfoxide (B87167) (DMSO) are preferred as they enhance the nucleophilicity of the phenoxide ion. numberanalytics.com
Temperature: Increasing the reaction temperature generally increases the rate of reaction, but excessively high temperatures can lead to side reactions and reduced selectivity.
Catalysts: The addition of a catalytic amount of an iodide salt (e.g., potassium iodide) can enhance the reaction rate when using alkyl chlorides or bromides, through an in-situ Finkelstein reaction that generates the more reactive alkyl iodide.
Novel Synthetic Approaches for Enhanced Efficiency and Selectivity
In line with the growing emphasis on sustainable chemistry, novel approaches to the synthesis of this compound have been investigated, focusing on green chemistry principles and the use of advanced catalytic methodologies.
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green strategies have been applied to the Williamson ether synthesis that are relevant to the production of this compound.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and purities. mdpi.commdpi.comjapsonline.com Microwave heating is rapid and uniform, which can minimize the formation of byproducts. numberanalytics.com
Ultrasound-Assisted Synthesis: Sonication, or the use of ultrasound, is another energy-efficient method that can promote the reaction, particularly in heterogeneous systems. The combination of microwave and ultrasound irradiation has been shown to be a highly effective method for Williamson ether synthesis, even in the absence of phase-transfer catalysts. rsc.orgresearchgate.net
Solvent-Free Reactions: Performing the reaction under solvent-free conditions is a key principle of green chemistry. For the O-alkylation of salicylamide, a related compound, solvent-free conditions using a phase-transfer catalyst at elevated temperatures have proven effective, yielding the product in a very short time. mdpi.com
The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of this compound.
Phase-Transfer Catalysis (PTC): This is a particularly valuable technique for reactions where the reactants are in different, immiscible phases, such as a solid base and an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the transfer of the phenoxide ion from the solid or aqueous phase to the organic phase where the alkylating agent is located. undip.ac.id This allows the reaction to proceed at lower temperatures and with milder bases, often leading to cleaner reactions and higher yields. The use of PTC can also enable the use of water as a solvent, further enhancing the green credentials of the synthesis.
Other Catalytic Systems: Research into ether synthesis continues to explore a variety of catalytic systems. For the synthesis of 2-hydroxy-1-naphthaldehyde, a related phenolic aldehyde, various quaternary ammonium salts have been successfully used as phase-transfer catalysts in a heterogeneous system, leading to significantly higher yields compared to the classical method. lookchem.com
Preparation of Related Analogues and Derivatives of this compound
The synthetic methodologies described can be adapted to prepare a wide range of analogues and derivatives of this compound, which are useful in medicinal chemistry and materials science.
Varying the Alkoxy Chain: By using different haloalcohols or dihaloalkanes in the Williamson ether synthesis, the length and functionality of the alkoxy chain can be readily modified. For example, using ethylene (B1197577) glycol derivatives or longer chain diols would result in analogues with different spacer lengths between the aromatic ring and the terminal hydroxyl group.
Substitution on the Aromatic Ring: Starting with substituted salicylaldehydes allows for the synthesis of analogues with various functional groups on the aromatic ring. For instance, using 5-bromosalicylaldehyde (B98134) or 3,5-dinitrosalicylaldehyde (B1217618) would yield the corresponding substituted this compound derivatives.
Reactions of the Aldehyde and Hydroxyl Groups: The aldehyde and hydroxyl functional groups in this compound are themselves amenable to further reactions. The aldehyde can undergo condensation reactions to form Schiff bases or be oxidized to a carboxylic acid or reduced to an alcohol. The terminal hydroxyl group can be esterified or etherified to introduce further functionality. For example, derivatives of 2-hydroxybenzohydrazide (B147611) have been synthesized using microwave irradiation. fip.org
The synthesis of various 2-alkoxy-5-methoxybenzaldehydes has been achieved through the direct O-alkylation of 2-hydroxy-5-methoxybenzaldehyde (B1199172) with different alkyl bromides or iodides, demonstrating the versatility of this approach for creating a library of related compounds.
Structural Modifications at the Aldehyde Moiety
The aldehyde group is a versatile functional group that can undergo a variety of chemical transformations.
Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding 2-(3-hydroxypropoxy)benzoic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or silver oxide (Ag₂O).
Reduction: The aldehyde can be reduced to a primary alcohol, forming [2-(3-hydroxypropoxy)phenyl]methanol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Reductive Amination: Reductive amination of the aldehyde with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) can be used to synthesize a variety of substituted amines. chem-station.com
Wittig Reaction: The Wittig reaction allows for the conversion of the aldehyde into an alkene. By reacting this compound with a phosphorus ylide, a variety of substituted styrenes can be prepared.
Condensation Reactions: The aldehyde group readily undergoes condensation reactions with various nucleophiles. For instance, reaction with hydrazines can form hydrazones, while reaction with hydroxylamine (B1172632) yields oximes. oatext.com Similarly, condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base like piperidine (B6355638) or morpholine, leads to the formation of Knoevenagel condensation products. oatext.com
A summary of potential modifications at the aldehyde moiety is presented in the table below.
| Reaction Type | Reagent(s) | Product Functional Group |
| Oxidation | KMnO₄, Ag₂O | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Reductive Amination | R-NH₂, NaBH₃CN | Amine |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Knoevenagel Condensation | CH₂(CN)₂, Piperidine | α,β-Unsaturated Nitrile |
| Hydrazone Formation | H₂NNH-R | Hydrazone |
| Oxime Formation | H₂NOH | Oxime |
Derivatization of the Terminal Hydroxyl Group
The terminal hydroxyl group of the propoxy chain provides another handle for structural modifications.
Esterification: The hydroxyl group can be esterified by reacting this compound with an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction yields a variety of ester derivatives.
Etherification: Further etherification of the terminal hydroxyl group can be achieved through another Williamson ether synthesis. masterorganicchemistry.com By treating the compound with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide, a diether can be synthesized. masterorganicchemistry.comkhanacademy.org
Halogenation: The hydroxyl group can be converted to a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). This transformation provides a reactive intermediate for further nucleophilic substitution reactions.
Tosylation/Mesylation: The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, in the presence of a base. chemeurope.com This activation facilitates subsequent nucleophilic substitution reactions at the terminal carbon.
The table below summarizes the key derivatization reactions of the terminal hydroxyl group.
| Reaction Type | Reagent(s) | Product Functional Group |
| Esterification | R-COCl, Pyridine | Ester |
| Etherification | NaH, R-X | Ether |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide |
| Tosylation | TsCl, Pyridine | Tosylate |
Modifications of the Propoxy Chain
While less common, modifications to the propoxy chain itself are also conceivable, although they may require more complex synthetic strategies.
Chain Extension/Shortening: Modifying the length of the propoxy chain would necessitate starting with a different diol or haloalcohol in the initial Williamson ether synthesis. For example, using 2-chloroethanol (B45725) would yield 2-(2-hydroxyethoxy)benzaldehyde, while using 4-chloro-1-butanol (B43188) would result in 2-(4-hydroxybutoxy)benzaldehyde.
Introduction of Substituents: Introducing substituents onto the propoxy chain could be achieved by starting with a substituted 1,3-propanediol (B51772) or 3-halo-1-propanol. For instance, using 2-methyl-1,3-propanediol (B1210203) as a precursor could lead to a methylated propoxy chain.
Ring Formation: Intramolecular reactions can lead to the formation of cyclic structures. For example, if the terminal hydroxyl group is converted to a good leaving group, an intramolecular Williamson ether synthesis could potentially occur with the phenoxide, leading to a cyclic ether. masterorganicchemistry.com However, the formation of a six-membered ring in this specific case might be sterically hindered.
The following table outlines the precursor modifications required for altering the propoxy chain.
| Desired Modification | Required Precursor |
| Chain Shortening (2 carbons) | 2-Haloethanol or Ethylene Glycol |
| Chain Extension (4 carbons) | 4-Halo-1-butanol or 1,4-Butanediol |
| Branched Chain | Substituted 1,3-Propanediol (e.g., 2-methyl-1,3-propanediol) |
Chemical Reactivity and Mechanistic Investigations of 2 3 Hydroxypropoxy Benzaldehyde
Reactions Involving the Aldehyde Functional Group
The aldehyde group is a primary site for a variety of chemical transformations due to the electrophilic nature of its carbonyl carbon.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. rsc.orgunizin.orglibretexts.orglibretexts.org The reactivity of the aldehyde is influenced by both steric and electronic factors. While aldehydes are generally more reactive than ketones, aromatic aldehydes like 2-(3-hydroxypropoxy)benzaldehyde are less reactive than aliphatic aldehydes because the aromatic ring's electron-donating resonance effect reduces the electrophilicity of the carbonyl carbon. unizin.org
The general mechanism proceeds in two steps:
Nucleophilic attack on the carbonyl carbon.
Protonation of the resulting alkoxide ion. libretexts.org
A key type of nucleophilic addition is the Wittig reaction , which converts aldehydes and ketones into alkenes. The reaction involves a phosphorus ylide, which attacks the aldehyde to form a betaine (B1666868) intermediate, followed by the elimination of triphenylphosphine (B44618) oxide to yield the alkene. libretexts.orgpressbooks.pubmasterorganicchemistry.com This reaction is highly valuable as it forms the carbon-carbon double bond at a specific location. libretexts.orgucalgary.ca For this compound, this provides a route to synthesize various ortho-substituted styrene (B11656) derivatives.
Table 1: Examples of Wittig Reactions with Benzaldehyde (B42025) Derivatives (Analogous Reactions)
| Ylide | Aldehyde | Product | Notes |
|---|---|---|---|
| (C₆H₅)₃P=CH₂ | Benzaldehyde | Styrene | The simplest Wittig reaction, adding a CH₂ group. |
| (C₆H₅)₃P=CHCH₃ | Benzaldehyde | 1-Phenylpropene | Yields a mixture of (E) and (Z) isomers. |
(This table illustrates the general outcome of the Wittig reaction. Specific yields for this compound are not available but are expected to follow these patterns.)
Oxidation and Reduction Pathways
Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid. Common oxidizing agents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder agents like silver oxide (Ag₂O). In the case of this compound, oxidation of the aldehyde would yield 2-(3-hydroxypropoxy)benzoic acid. However, the primary alcohol on the side chain is also susceptible to oxidation, potentially leading to a dicarboxylic acid or the aldehyde-acid, 2-(3-oxopropoxy)benzoic acid, depending on the reaction conditions and the oxidant used. Interestingly, studies on benzyl (B1604629) alcohol show it can inhibit the autoxidation of benzaldehyde by intercepting key radical intermediates. researchgate.net
Reduction: The aldehyde group is easily reduced to a primary alcohol. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reduction of this compound would yield 2-(3-hydroxypropoxy)benzyl alcohol, a diol. The Meerwein-Ponndorf-Verley (MPV) reduction, using a catalyst like aluminum isopropoxide, is another effective method for reducing aldehydes to alcohols. researchgate.net
Table 2: Typical Reagents for Oxidation and Reduction of Aldehydes
| Transformation | Reagent | Product Functional Group |
|---|---|---|
| Oxidation | KMnO₄, H₂CrO₄, Ag₂O, H₂O₂ | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄, H₂/Catalyst | Primary Alcohol |
(This table shows common reagents. Selective oxidation or reduction of the aldehyde in this compound would require careful choice of reagents to avoid reacting with the hydroxyl group.)
Condensation Reactions
Condensation reactions are crucial carbon-carbon bond-forming reactions. The aldehyde group of this compound can react with various nucleophiles, such as enolates or compounds with active methylene (B1212753) groups.
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malonic acid, malononitrile) in the presence of a basic catalyst (like an amine). nih.govnih.gov The reaction typically proceeds through a two-step mechanism: the formation of a carbanion intermediate followed by a nucleophilic attack on the aldehyde. nih.gov For this compound, this reaction would lead to the formation of substituted cinnamic acid derivatives or related compounds, which are valuable intermediates in organic synthesis. rsc.orgnih.govresearchgate.netresearchgate.net
Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. This condensation is often catalyzed by acid and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. Research on o-vanillin (2-hydroxy-3-methoxybenzaldehyde), a structurally similar compound, shows it readily undergoes condensation with various aromatic amines to form Schiff bases. researchgate.net
Table 3: Knoevenagel Condensation of Benzaldehydes with Active Methylene Compounds (Analogous Reactions)
| Aldehyde | Active Methylene Compound | Catalyst | Product Type | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | Malononitrile (B47326) | Amino-bifunctional framework | 2-Benzylidenemalononitrile | >95 |
| Benzaldehyde | Malonic Acid | Ammonium (B1175870) Salt | Cinnamic Acid | ~80-90 |
| 4-Hydroxybenzaldehyde | Malonic Acid | Ammonium Salt | 4-Hydroxycinnamic acid | High |
(Data from analogous reactions reported in the literature, illustrating the expected high efficiency for this compound). nih.govresearchgate.net
Reactivity of the Hydroxyl Group
The primary alcohol of the 3-hydroxypropoxy side chain exhibits typical reactivity for a primary alcohol, primarily through esterification and etherification reactions.
Esterification and Etherification Reactions
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. chemguide.co.uklibretexts.org This is a reversible process. chemguide.co.uk The reaction of this compound with a carboxylic acid like acetic acid would yield 3-(2-formylphenoxy)propyl acetate.
Oxidative Esterification: A one-pot reaction can sometimes be employed where an aldehyde is oxidized to a carboxylic acid in situ, which then esterifies an alcohol. Studies on benzaldehyde have shown it can undergo oxidative esterification with various alcohols using metal nitrate (B79036) catalysts and hydrogen peroxide. rsc.org While this typically involves an external alcohol, intramolecular versions or reactions in the presence of other molecules are mechanistically plausible.
Etherification: The hydroxyl group can be converted into an ether, most commonly via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reacting this compound with methyl iodide after deprotonation would yield 2-(3-methoxypropoxy)benzaldehyde. Studies on the related 3-hydroxybenzaldehyde (B18108) have demonstrated successful etherification with various alkyl bromides using potassium carbonate as the base. analis.com.my
Table 4: Representative Esterification and Etherification Reactions
| Starting Material Hydroxyl Group | Reagent(s) | Reaction Type | Product Functional Group |
|---|---|---|---|
| R-OH | Acetic Anhydride (B1165640), Pyridine (B92270) | Esterification | Ester (R-OAc) |
| R-OH | 1. NaH, 2. CH₃I | Etherification | Methyl Ether (R-OCH₃) |
| 3-Hydroxybenzaldehyde | 1-Bromooctane, K₂CO₃ | Etherification | Octyl Ether |
(This table provides general examples of reactions the hydroxyl group of this compound is expected to undergo. The third entry is a specific analogous reaction). analis.com.my
Intermolecular and Intramolecular Hydrogen Bonding Interactions
The presence of both a hydrogen bond donor (the -OH group) and acceptors (the ether oxygen and the carbonyl oxygen) allows this compound to participate in hydrogen bonding.
Intramolecular Hydrogen Bonding: A key feature of ortho-substituted benzaldehydes containing a potential hydrogen bond donor on the side chain is the possibility of forming an intramolecular hydrogen bond. In this compound, a hydrogen bond can form between the terminal hydroxyl group and the aldehyde's carbonyl oxygen, creating a stable six-membered ring-like structure. This is analogous to the well-documented intramolecular hydrogen bonding in salicylaldehyde (B1680747) (2-hydroxybenzaldehyde). libretexts.org Such bonding can influence the molecule's conformation and reactivity, for instance by slightly reducing the electrophilicity of the aldehyde group. Studies on 2,3,4-trihydroxybenzaldehyde (B138039) also confirm the presence of a strong intramolecular hydrogen bond between the 2-hydroxy group and the aldehyde. researchgate.net
Intermolecular Hydrogen Bonding: The hydroxyl group also allows the molecule to form intermolecular hydrogen bonds with other molecules of itself or with solvent molecules (like water or alcohols). This type of bonding significantly affects the physical properties of the compound, such as its boiling point and solubility. However, if a strong intramolecular hydrogen bond is formed, it can reduce the extent of intermolecular hydrogen bonding, as observed in isomers of hydroxybenzoic acid, where the ortho-isomer has a lower melting point than the para-isomer due to strong intramolecular H-bonding. chemistryguru.com.sg
Reactivity of the Aromatic Ring System
The reactivity of the benzene (B151609) ring in this compound is primarily governed by the electronic effects of its two substituents: the aldehyde group (-CHO) and the 3-hydroxypropoxy group (-OCH₂CH₂CH₂OH). These groups exert opposing electronic influences, creating a complex pattern of reactivity.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. nih.gov The outcome of such reactions on a substituted benzene ring is dictated by the directing and activating or deactivating nature of the substituents already present.
In this compound, the 3-hydroxypropoxy group is an ortho, para-director and an activating group. This is due to the lone pairs on the ether oxygen, which can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making the ring more nucleophilic. Conversely, the aldehyde group is a meta-director and a strong deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. wiserpub.commsu.edu
The positions on the aromatic ring are influenced as follows:
Position 6 (ortho to alkoxy, meta to aldehyde): Strongly activated by the alkoxy group.
Position 4 (para to alkoxy, meta to aldehyde): Activated by the alkoxy group.
Position 3 (ortho to aldehyde, meta to alkoxy): Strongly deactivated by the aldehyde group.
Position 5 (meta to both groups): Deactivated by the aldehyde group.
Given this substitution pattern, electrophilic attack is most likely to occur at the positions activated by the powerful donating effect of the alkoxy group, namely positions 4 and 6. Steric hindrance from the adjacent propoxy chain might slightly disfavor substitution at position 6 compared to the more accessible position 4. Therefore, a mixture of 4- and 6-substituted products would be expected, with the precise ratio depending on the specific electrophile and reaction conditions.
Ortho-Directed Metalation and Chelation Effects
Directed ortho-metalation (DoM) is a powerful synthetic tool that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization at the position ortho to the DMG. wikipedia.orgorganic-chemistry.org The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, positioning it to deprotonate a nearby ortho-proton. wikipedia.org
The ether oxygen of the 3-hydroxypropoxy group in this compound can function as a moderate DMG. organic-chemistry.org This would direct metalation to position 3 of the benzene ring. However, two significant challenges arise:
Reactive Aldehyde: The aldehyde group is highly electrophilic and would readily react with the strongly nucleophilic and basic organolithium reagents (e.g., n-butyllithium) used for DoM.
Acidic Hydroxyl Proton: The terminal hydroxyl group on the propoxy chain is acidic and would be preferentially deprotonated by the organolithium base before any C-H activation on the aromatic ring.
To successfully employ a DoM strategy, both the aldehyde and hydroxyl functionalities would likely require protection. The hydroxyl group could be protected as a silyl (B83357) ether (e.g., TBDMS), and the aldehyde could be transiently converted into a group that is stable to the metalating agent but can also act as a DMG itself, such as an N,N-dimethylhydrazone or by in-situ formation of an α-amino alkoxide. harvard.edu Following protection, metalation would be directed by the strongest remaining DMG on the ring.
The relative directing power of various common DMGs has been established through competition experiments.
| Strength | Directing Metalation Groups (DMGs) |
| Strong | -OCONR₂, -CONR₂, -SO₂NR₂, -CH=NR |
| Moderate | -OR, -NR₂, -CF₃, -F |
| Weak | -CH₂NR₂, -SR, -Cl |
This table presents a generalized hierarchy of Directed Metalation Group strength. harvard.edubaranlab.org
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates atoms from all starting materials. wikipedia.orgtcichemicals.com Aldehydes are exceptionally common and versatile substrates in a wide array of MCRs. organic-chemistry.org
This compound is a suitable candidate for various MCRs due to its aldehyde functionality. The presence of the hydroxypropoxy side chain could offer opportunities for subsequent intramolecular reactions or provide a handle for further functionalization. Notable MCRs where this compound could serve as the aldehyde component include:
Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. tcichemicals.com
Hantzsch Dihydropyridine Synthesis: A reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) to form dihydropyridines. tcichemicals.com
Ugi Reaction: A four-component reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding α-acylamino carboxamides. The free hydroxyl group on the propoxy chain could potentially participate as the carboxylic acid component in an intramolecular variant after an initial reaction.
Passerini Reaction: A three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to generate α-acyloxy carboxamides. wikipedia.org
| Reaction Name | Components | Product Type |
| Strecker Synthesis | Aldehyde, Ammonia, Cyanide | α-Amino acid |
| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea | Dihydropyrimidinone |
| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | β-Amino-carbonyl |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamide |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino carboxamide |
This table summarizes several prominent multi-component reactions that utilize an aldehyde as a key starting material. tcichemicals.comorganic-chemistry.orgresearchgate.net
Reaction Kinetics and Mechanistic Studies
Detailed kinetic and mechanistic studies specifically on this compound are not extensively documented in peer-reviewed literature. However, the reactivity can be inferred from studies on analogous benzaldehyde derivatives. The rate of reactions involving the aldehyde group, such as nucleophilic additions or oxidations, will be influenced by both the electronic and steric nature of the 2-(3-hydroxypropoxy) substituent. researchgate.netbioline.org.br
The electron-donating alkoxy group at the ortho position increases the electron density on the aldehyde's carbonyl carbon, which would be expected to decrease its electrophilicity compared to unsubstituted benzaldehyde. This would likely result in slower reaction rates for nucleophilic attack on the carbonyl. Conversely, the steric bulk of the substituent may also play a role, potentially hindering the approach of a nucleophile. researchgate.net
Kinetic investigations would typically involve monitoring the disappearance of reactants or the appearance of products over time using techniques like UV-Vis spectroscopy or NMR. ox.ac.uk For instance, in an oxidation reaction, the rate law could be determined by systematically varying the concentrations of the aldehyde and the oxidizing agent. bioline.org.br A Hammett plot, correlating reaction rates for a series of para- and meta-substituted analogues, could quantify the electronic effect of the 2-(3-hydroxypropoxy) group, though its ortho position complicates a simple Hammett analysis due to steric effects. researchgate.net Mechanistic studies might employ kinetic isotope effects (e.g., using a deuterated aldehyde, -CDO) to probe the rate-determining step of a reaction, such as C-H bond cleavage in an oxidation process. researchgate.net
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a complete connectivity map of the molecule can be assembled.
¹H NMR and ¹³C NMR Chemical Shift Assignments
In ¹H NMR spectroscopy, the electronic environment of each proton determines its resonance frequency or chemical shift (δ), reported in parts per million (ppm). For 2-(3-Hydroxypropoxy)benzaldehyde, distinct signals would be expected for the aldehyde proton, the aromatic protons, and the protons of the 3-hydroxypropoxy side chain.
Expected ¹H NMR Data: The aldehydic proton (-CHO) would appear as a singlet at a significantly downfield chemical shift, typically in the range of δ 9.8-10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the aromatic ring would resonate between δ 6.9 and 7.9 ppm. The specific shifts and coupling patterns (doublets, triplets) would depend on their position relative to the two different substituents. The three sets of methylene (B1212753) protons in the propoxy chain (-O-CH₂-CH₂-CH₂-OH) would show characteristic shifts. The -O-CH₂- group attached to the aromatic ring would be expected around δ 4.2 ppm, the central -CH₂- group around δ 2.1 ppm, and the -CH₂-OH group around δ 3.8 ppm. A broad singlet for the hydroxyl (-OH) proton would also be present, with a chemical shift that can vary depending on solvent and concentration.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal.
Expected ¹³C NMR Data: The carbonyl carbon of the aldehyde is highly deshielded and would appear far downfield, typically around δ 190-192 ppm. The aromatic carbons would resonate in the δ 110-160 ppm region. The carbon attached to the ether oxygen (C-O) would be the most downfield of the aromatic signals (around δ 161 ppm), while the carbon bearing the aldehyde group would be next (around δ 125 ppm). The carbons of the propoxy chain would appear in the upfield region, with the ether-linked carbon (-O-CH₂) around δ 68-70 ppm, the central carbon (-CH₂-) around δ 32 ppm, and the alcohol-bearing carbon (-CH₂-OH) around δ 60-62 ppm.
Table 4.1: Predicted NMR Chemical Shift Assignments for this compound No experimental data found in literature. Predictions are based on standard chemical shift values.
¹H NMR (Proton NMR)| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.8 - 10.5 | Singlet (s) |
| Aromatic (Ar-H) | 6.9 - 7.9 | Multiplet (m) |
| Ar-O-CH₂- | ~ 4.2 | Triplet (t) |
| -CH₂-CH₂-CH₂- | ~ 2.1 | Quintet (quin) |
| -CH₂-OH | ~ 3.8 | Triplet (t) |
¹³C NMR (Carbon NMR)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 190 - 192 |
| Aromatic (C-O) | ~ 161 |
| Aromatic (C-CHO) | ~ 125 |
| Aromatic (Other) | 112 - 136 |
| Ar-O-CH₂- | 68 - 70 |
| -CH₂-CH₂-CH₂- | ~ 32 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the adjacent protons within the aromatic ring and, critically, between the neighboring methylene groups of the propoxy chain (-O-CH₂-CH₂ -CH₂ -OH), confirming their sequence.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of carbon signals for all protonated carbons by linking the known proton shifts to their corresponding carbon partners.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments it breaks into.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.0001 Da). This allows for the determination of the exact molecular formula of the compound from its measured mass. For this compound (C₁₀H₁₂O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Pathways
In tandem mass spectrometry (MS/MS), ions of a specific m/z (the parent ion) are selected and then fragmented further to produce daughter ions. The resulting fragmentation pattern provides a "fingerprint" that helps to elucidate the molecular structure. For this compound, key fragmentation pathways would likely involve:
Loss of the entire propoxy chain.
Cleavage of the C-O ether bond.
Fragmentation within the propoxy chain, such as the loss of a water molecule from the alcohol.
Loss of the aldehyde group (CHO) or carbon monoxide (CO) from the parent ion, which is characteristic of benzaldehydes.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Key expected absorption bands for this compound would include:
A strong, sharp peak for the carbonyl (C=O) stretch of the aldehyde group around 1690-1710 cm⁻¹.
A broad absorption band for the hydroxyl (O-H) stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹.
C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic chain (below 3000 cm⁻¹).
Aromatic C=C stretching peaks in the 1450-1600 cm⁻¹ region.
A strong C-O stretching vibration for the ether and alcohol groups in the 1050-1250 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would also clearly show the aromatic ring vibrations and the C=O stretch of the aldehyde.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Benzaldehyde (B42025) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within this compound. The molecule's absorption of UV and visible light is dictated by its chromophores—specifically, the benzene (B151609) ring and the carbonyl group of the aldehyde. The UV-Vis spectrum of a substituted benzaldehyde typically displays two main types of electronic transitions: π → π* and n → π*.
The π → π* transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. For benzaldehyde in an aqueous solution, this transition results in a strong absorption band around 248 nm. researchgate.net The n → π* transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. This transition is typically weaker and occurs at longer wavelengths, with benzaldehyde exhibiting this absorption band around 283 nm. researchgate.net Theoretical studies on benzaldehyde have calculated the vertical energies for the nπ* state at approximately 3.71 eV and for ππ* states at 4.33 eV and 4.89 eV. researchgate.net
The presence of the 3-hydroxypropoxy group at the ortho position can influence the precise wavelengths (λmax) and intensities of these absorption bands through electronic and steric effects. A bathochromic (red) shift or hypsochromic (blue) shift may be observed compared to unsubstituted benzaldehyde. For instance, studies on other hydroxy-substituted benzaldehydes, such as 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, show characteristic absorption bands that are attributed to these fundamental electronic transitions. malayajournal.org
| Transition Type | Typical Wavelength (λmax) | Description | Reference |
|---|---|---|---|
| π → π | ~248 nm | High-intensity transition associated with the aromatic ring and carbonyl C=O bond. | researchgate.net |
| n → π | ~283 nm | Low-intensity transition involving non-bonding electrons on the carbonyl oxygen. | researchgate.net |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not publicly documented, analysis of closely related hydroxy-substituted benzaldehydes, such as 2,3,4-trihydroxybenzaldehyde (B138039), provides significant insight into the structural features that would be expected. researchgate.net
In such an analysis, a single crystal of the compound is bombarded with X-rays, and the resulting diffraction pattern is used to construct an electron density map of the molecule. This map reveals detailed structural information, including:
Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the molecular geometry.
Conformation: The spatial orientation of the flexible hydroxypropoxy side chain relative to the benzene ring.
Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the hydroxyl group of the propoxy chain and the aldehyde's carbonyl oxygen, or between the ortho-ether oxygen and the aldehyde hydrogen, which would influence the compound's conformation. In the crystal structure of 2,3,4-trihydroxybenzaldehyde, an intramolecular hydrogen bond is observed between the 2-hydroxy group and the aldehyde group. researchgate.net
Intermolecular Interactions and Crystal Packing: How individual molecules interact with each other in the crystal lattice, including hydrogen bonding networks and van der Waals forces. In 2,3,4-trihydroxybenzaldehyde, molecules interact via O–H···O hydrogen bonds to form a three-dimensional network. researchgate.net
This comprehensive structural data is invaluable for understanding the compound's physical properties and for computational modeling studies.
| Parameter | Example Data Type | Significance | Reference |
|---|---|---|---|
| Crystal System | e.g., Orthorhombic | Describes the symmetry of the unit cell. | researchgate.net |
| Space Group | e.g., Pca21 | Defines the specific symmetry elements of the crystal. | researchgate.net |
| Unit Cell Dimensions | e.g., a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit cell. | researchgate.net |
| Hydrogen Bond Distances | e.g., O–H···O (Å) | Quantifies the strength and geometry of hydrogen bonds. | researchgate.net |
Chromatographic Separations and Purity Assessment
Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful methods for analyzing this compound. The choice between them often depends on the compound's thermal stability and volatility.
Gas Chromatography (GC) is suitable for thermally stable and volatile compounds. The sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column. For benzaldehyde and its derivatives, various GC methods have been developed. rsc.org A typical GC analysis might use a non-polar or mid-polar capillary column (e.g., Equity-1 or HP-5MS) with a programmed temperature ramp, for instance, starting at 100°C and increasing to 300°C. rsc.orgresearchgate.net Detection is commonly achieved using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), which provides both quantification and structural identification of impurities. rsc.orgnih.gov
High-Performance Liquid Chromatography (HPLC) is often preferred for less volatile or thermally sensitive compounds. Separation occurs based on the compound's partitioning between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC is commonly used for benzaldehyde derivatives, employing a non-polar stationary phase like C18-bonded silica (B1680970). sielc.comgoogle.com The mobile phase is typically a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comgoogle.com Detection is usually performed with a UV detector set to a wavelength where the analyte absorbs strongly, such as near the λmax of the π → π* transition. researchgate.net
| Technique | Parameter | Example Condition | Reference |
|---|---|---|---|
| GC | Column | Equity-1 or OV-101 (fused silica capillary) | rsc.orgnih.gov |
| Temperature Program | e.g., 100°C (hold 10 min), ramp 5°C/min to 200°C, ramp 10°C/min to 300°C | rsc.org | |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | rsc.orgnih.gov | |
| HPLC | Column | Reversed-phase C18 | sielc.comgoogle.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Aqueous Buffer | sielc.comgoogle.com | |
| Detector | UV-Vis (e.g., at 280 nm) | researchgate.net |
The parent compound, this compound, is achiral. However, derivatives can be synthesized that possess one or more chiral centers, making chiral chromatography a relevant analytical consideration. For example, a synthetic modification such as the reduction of the aldehyde to an alcohol followed by esterification, or the introduction of a substituent on the propoxy chain, could create a stereocenter. A known related chiral compound is 4-(3-chloro-2-hydroxypropoxy)benzaldehyde, where the second carbon of the propoxy group is a chiral center. smolecule.com
Theoretical and Computational Studies of 2 3 Hydroxypropoxy Benzaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in modern chemistry for providing detailed insights into the electronic characteristics and potential reactivity of molecules.
Density Functional Theory (DFT) Studies on Ground State Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry, used to determine the optimized geometry and electronic ground state properties of molecules. For aromatic aldehydes, methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. nih.gov Studies on analogous compounds, such as 5-Bromo-2-Hydroxybenzaldehyde, have demonstrated that DFT calculations can accurately predict geometric parameters like bond lengths and angles, which show good agreement with experimental data from X-ray crystallography. nih.gov
The optimized structure obtained from DFT calculations serves as the foundation for further computational analyses, including frequency calculations to confirm the structure as a true energy minimum and to predict vibrational spectra (IR and Raman). nih.gov For 2-(3-Hydroxypropoxy)benzaldehyde, a DFT study would likely focus on the orientation of the propoxy chain relative to the benzene (B151609) ring and the potential for intramolecular hydrogen bonding between the terminal hydroxyl group and the aldehyde's carbonyl oxygen.
Table 1: Representative Optimized Geometric Parameters for Benzaldehyde (B42025) Analogs from DFT Calculations
| Parameter | Bond Length (Å) / Bond Angle (°) | Reference Compound |
|---|---|---|
| C=O Bond Length | ~1.23 | 5-Bromo-2-Hydroxybenzaldehyde nih.gov |
| C-O (ether) Bond Length | ~1.36 | Generic Aryl Ether |
| C-C (ring) Bond Lengths | 1.39 - 1.41 | Substituted Benzenes |
| O-C-C Angle (propoxy) | ~109.5 | Typical sp3 Carbon |
Note: This table presents typical values from studies on analogous compounds to infer the likely geometry of this compound.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov In an MEP map of this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be depicted as regions of high electron density (typically colored red), indicating their role as nucleophilic centers. Conversely, the aldehyde hydrogen and the hydrogens of the hydroxyl group would appear as electron-deficient regions (colored blue), marking them as sites for electrophilic interaction. mdpi.com
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and kinetic stability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's excitability and chemical stability. A large gap suggests high stability, while a small gap implies higher reactivity. mdpi.com For benzaldehyde derivatives, the HOMO is often located on the benzene ring and the oxygen atoms, while the LUMO is typically centered on the carbonyl group. This distribution dictates the molecule's behavior in charge-transfer processes. mdpi.com
Table 2: Example FMO Energy Data from a DFT Study of a Hydroxybenzaldehyde Analog
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
Note: Data is illustrative, based on values for 4-hydroxybenzaldehyde, to show the type of information gained from FMO analysis. mdpi.com
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for studying the electronic properties of single molecules, Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and intermolecular interactions of a molecule over time. An MD simulation of this compound would reveal the flexibility of the 3-hydroxypropoxy side chain and its preferred orientations in different solvent environments.
Furthermore, MD simulations are instrumental in studying how a molecule like this might interact with larger biological systems, such as proteins. nih.gov By simulating the molecule in a solvated protein binding site, researchers can assess the stability of the interaction, identify key hydrogen bonds and other non-covalent interactions, and estimate the binding affinity, which is critical in fields like drug discovery. nih.gov
Prediction of Spectroscopic Properties through Computational Methods
Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental results for validation.
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. nih.gov For this compound, this would help in assigning the characteristic stretching frequencies for the O-H, C-H (aromatic and aliphatic), C=O, and C-O bonds. Comparing the computed IR spectrum with an experimental one can confirm the molecule's structure. wseas.com
UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions and UV-Visible absorption spectra. mdpi.com Calculations on similar aromatic aldehydes have shown that the main absorption bands are typically due to π→π* and n→π* transitions associated with the benzene ring and the carbonyl group. mdpi.com The solvent environment can also be modeled to predict solvatochromic shifts. nih.gov
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. wseas.com Such calculations for this compound would predict the chemical shifts for each unique proton and carbon atom, aiding in the interpretation of experimental NMR data.
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry provides powerful tools for elucidating reaction mechanisms. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as the formation of Schiff bases or oxidation. canterbury.ac.uk
By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them. canterbury.ac.uk Locating the transition state and calculating its energy provides the activation energy barrier, which is key to understanding the reaction kinetics. For instance, studies on the reaction of benzaldehyde with amines have used DFT to detail the stepwise mechanism, including initial nucleophilic attack, proton transfer, and final dehydration to form the imine product. canterbury.ac.uk Similarly, the mechanisms of oxidation or H-atom abstraction reactions can be explored. researchgate.net
Structure-Property Relationship (SPR) Studies
Structure-Property Relationship (SPR) studies aim to establish a clear correlation between a molecule's chemical structure and its observable properties. Computational tools are central to modern SPR. By systematically modifying the structure of this compound in silico (e.g., by changing the length of the alkoxy chain, altering substituents on the ring, or replacing the aldehyde group) and calculating the resulting electronic and physical properties, researchers can build models that predict the properties of new, unsynthesized derivatives.
These models are invaluable in materials science and medicinal chemistry for designing molecules with desired characteristics, such as enhanced reactivity, specific absorption wavelengths, or improved biological activity, thereby accelerating the discovery and development process. nih.gov
Applications in Advanced Materials Science and Supramolecular Chemistry
2-(3-Hydroxypropoxy)benzaldehyde as a Monomer or Building Block for Polymer Synthesis
The presence of two distinct and reactive functional groups on a flexible propoxy tether allows this compound to be utilized as a monomer in the synthesis of novel polymers. These groups can undergo various polymerization reactions, enabling the integration of its specific chemical characteristics into a larger macromolecular framework.
The aldehyde and hydroxyl moieties of this compound are amenable to a range of polycondensation and polyaddition reactions. The aldehyde group can react with amines to form poly(azomethine)s (also known as poly-Schiff bases), which are noted for their conjugated structures and potential as conductive materials. researchgate.net Similarly, the hydroxyl group can participate in reactions to form polyesters (with dicarboxylic acids) or polyurethanes (with diisocyanates). This dual reactivity opens a pathway to creating polymers where the benzaldehyde (B42025) unit is either part of the main chain or a pendant group, depending on the reaction strategy.
The synthesis of polymers from substituted benzaldehydes is a well-established field. For instance, the polycondensation of aminobenzaldehydes is a known route to polyiminobenzylidenes. nasa.gov The principles of these reactions are directly applicable to this compound, allowing for its theoretical use in creating a variety of polymer backbones.
Table 1: Potential Polymerization Reactions of this compound
| Polymer Type | Co-reactant | Reactive Group Utilized | Resulting Linkage |
|---|---|---|---|
| Poly(azomethine) / Poly-Schiff Base | Diamine (e.g., Ethylenediamine) | Aldehyde | Imine (-C=N-) |
| Polyester | Diacid or Diacyl Chloride | Hydroxyl | Ester (-COO-) |
| Polyurethane | Diisocyanate | Hydroxyl | Urethane (-NHCOO-) |
| Polyacetal | Diol | Aldehyde | Acetal (-O-CH-O-) |
Beyond forming the primary backbone, this compound can be incorporated into existing polymers to impart specific functionalities. The aldehyde group is particularly useful as a reactive handle for post-polymerization modification. For example, polymers with pendant hydroxyl groups could be reacted with this compound to introduce aldehyde functionalities.
This approach is exemplified by studies where benzaldehyde and its derivatives have been immobilized onto amine-terminated polyacrylonitrile. nih.gov This process creates biocidal polymers where the benzaldehyde moiety acts as the active antimicrobial agent. nih.gov By analogy, incorporating this compound into a polymer matrix could be used to create advanced materials for biomedical applications or water treatment. nih.gov Furthermore, the aldehyde group can serve as a precursor for other functional groups, such as in the synthesis of heterobifunctional benzoxazine (B1645224) monomers, which can undergo further polymerization to create high-performance polybenzoxazine resins. rsc.org
Role in the Design and Synthesis of Supramolecular Architectures
Supramolecular chemistry relies on non-covalent interactions to assemble molecules into ordered, functional structures. The distinct features of this compound—a hydrogen-bond donor (–OH), multiple hydrogen-bond acceptors (–OH, ether, aldehyde), and an aromatic ring—make it an excellent candidate for designing complex supramolecular systems.
The hydroxyl group of the molecule is a primary driver for self-assembly through hydrogen bonding. It can act as both a donor and an acceptor, leading to the formation of chains, sheets, or more intricate three-dimensional networks. The ether and aldehyde oxygen atoms provide additional hydrogen bond acceptor sites, allowing for diverse and stable interaction motifs.
Table 2: Supramolecular Interaction Capabilities of this compound
| Structural Feature | Type of Non-Covalent Interaction | Potential Role in Assembly |
|---|---|---|
| Hydroxyl Group (-OH) | Hydrogen Bond Donor & Acceptor | Directional assembly into chains or networks |
| Ether Oxygen (-O-) | Hydrogen Bond Acceptor | Cross-linking between molecular chains |
| Aldehyde Group (-CHO) | Hydrogen Bond Acceptor, Dipole-Dipole | Fine-tuning of molecular packing |
| Phenyl Ring | π–π Stacking, C–H···π Interactions | Stabilization of layered structures |
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are highly porous, crystalline materials constructed from molecular building blocks. sigmaaldrich.comrsc.org MOFs consist of metal ions or clusters linked by organic ligands, while COFs are built entirely from organic monomers linked by strong covalent bonds. sigmaaldrich.comgoogle.com
While this compound itself may not be a direct linker, it is an ideal precursor for synthesizing the necessary organic struts.
For MOFs: The aldehyde group can be easily oxidized to a carboxylic acid. The resulting 2-(3-hydroxypropoxy)benzoic acid would be a classic monotopic or, if dimerized, ditopic linker suitable for coordination with metal ions to form MOFs. sigmaaldrich.comnorthwestern.edu
For COFs: The aldehyde group is a key reactive site for forming the imine linkages that are common in COF synthesis. It can undergo condensation reactions with amine-containing monomers to build the framework. More significantly, derivatives of this molecule are directly implicated in COF synthesis. A patent for COF fabrication describes the use of 2-alkoxybenzohydrazide monomers, including 2-propoxybenzohydrazide, which can be readily synthesized from this compound. google.com The alkoxy group in these precursors is noted to facilitate interlayer hydrogen bonding, which helps guide the ordered stacking of the 2D layers, leading to faster and higher-quality crystal growth. google.com
Development of Advanced Functional Materials from this compound Derivatives
The true potential of this compound lies in its use as a foundational molecule for creating a diverse range of advanced materials.
Polymers derived from this monomer can be designed with specific properties. For example, incorporating it into a polymer chain provides reactive aldehyde sites for subsequent chemical modifications, such as attaching fluorescent dyes or cross-linking agents to form robust polymer vesicles. nih.gov Materials functionalized in this way could find use as sensors, drug delivery vehicles, or specialized coatings.
In the realm of porous materials, MOFs and COFs built from derivatives of this compound could exhibit tailored functionalities. The hydroxypropoxy group within the pores of a framework could enhance selectivity for certain guest molecules through hydrogen bonding. Such materials have potential applications in gas storage, chemical separations, and heterogeneous catalysis. rsc.orgnih.gov For instance, conductive MOFs synthesized from specific metal-ligand combinations are being explored for use in electronic devices like chemiresistive sensors and batteries. researchgate.net The ability to functionalize the organic linker is key to tuning the physicochemical properties of the final material for these next-generation applications. nih.gov
Applications in Chemo-Sensors and Probes (Mechanism-based sensing)
The strategic design of chemosensors often involves the incorporation of specific functional groups that can interact with target analytes, leading to a measurable signal. While direct and detailed research on the application of this compound in mechanism-based chemo-sensing is not extensively documented in publicly available literature, the broader class of salicylaldehyde (B1680747) and other hydroxybenzaldehyde derivatives serves as a well-established platform for developing highly selective and sensitive probes. The underlying sensing mechanisms for these related compounds provide a strong predictive framework for the potential applications of this compound.
The primary mechanism involves the formation of a Schiff base, where the aldehyde group of the benzaldehyde derivative reacts with a primary amine of another molecule to form an imine or azomethine group (-C=N-). This reaction is often reversible and can be influenced by the presence of specific analytes, leading to changes in the electronic and photophysical properties of the molecule. These changes, such as a "turn-on" or "turn-off" of fluorescence, or a colorimetric shift, form the basis of detection. Key mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF).
Schiff bases derived from hydroxybenzaldehydes are particularly effective in detecting metal ions. The hydroxyl group and the imine nitrogen create a coordination site that can selectively bind to specific metal ions. This binding event can restrict the C=N isomerization and inhibit PET, leading to a significant enhancement of fluorescence (a "turn-on" response), a phenomenon known as CHEF. nih.govresearchgate.net
For instance, Schiff base fluorescent probes have been designed for the selective detection of Al³⁺ ions in aqueous media. nih.gov These probes often exhibit high sensitivity and selectivity, with detection limits significantly lower than the guidelines set by the World Health Organization (WHO) for drinking water. nih.gov The formation of a 2:1 complex between the Schiff base and Al³⁺ is a common stoichiometry observed in these sensing systems. nih.gov
Furthermore, the versatility of the Schiff base framework allows for the development of multifunctional probes. By integrating different recognition moieties, a single sensor can be designed to detect multiple analytes. For example, a Schiff base sensor can exhibit a fluorescent response to one analyte, like Al³⁺, and a colorimetric response to another, such as the cyanide anion (CN⁻). jmchemsci.com
The general principle of these mechanism-based sensors can be illustrated by the following table, which summarizes the performance of representative Schiff base sensors derived from related aldehydes for the detection of various analytes. It is important to note that these are analogous systems, and the performance of a sensor based on this compound would require specific experimental validation.
Table 1: Performance of Analogue Schiff Base Chemosensors
| Probe/Sensor | Analyte Detected | Sensing Mechanism | Detection Limit (LOD) | Observed Change | Reference |
| Schiff Base L and S | Al³⁺ | CHEF, inhibition of C=N isomerization | 1.98 x 10⁻⁸ M (L), 4.79 x 10⁻⁸ M (S) | Fluorescence enhancement | nih.gov |
| Receptor 1 | Al³⁺ | Fluorescence "turn-on" | 0.193 µM | Fluorescence enhancement | jmchemsci.com |
| Receptor 1 | CN⁻ | Colorimetric change | Not specified | Visual color change | jmchemsci.com |
| Chromone-derived Schiff-base (HCFH) | Al³⁺ | CHEF, inhibition of PET | Not specified | 171-fold fluorescence enhancement | researchgate.net |
| C-GGH-Cu²⁺ complex | CN⁻ | Displacement approach, fluorescence recovery | 0.017 µmol/L | "Off-On" fluorescence | nih.gov |
The detection of anions, such as cyanide, can also be achieved through a displacement strategy. In this approach, a fluorescent Schiff base ligand is first quenched by a metal ion (e.g., Cu²⁺) to form a non-fluorescent complex. The subsequent introduction of cyanide, which has a strong affinity for the metal ion, displaces the Schiff base from the complex, thereby restoring its fluorescence. nih.gov This "off-on" sensing mechanism provides a highly sensitive and selective method for cyanide detection in aqueous environments. nih.gov
Catalytic Applications and Ligand Chemistry
2-(3-Hydroxypropoxy)benzaldehyde as a Ligand Precursor for Metal Complexes
The fundamental structure of this compound, featuring a reactive aldehyde group and a hydroxyl-functionalized alkoxy side chain, suggests its potential to act as a precursor for various ligands, particularly Schiff bases. The aldehyde can react with primary amines to form an imine (-C=N-) bond, while the hydroxyl (-OH) and ether (-O-) groups could serve as additional coordination sites. This multifunctionality could theoretically allow for the formation of bidentate or tridentate ligands.
Design and Synthesis of Novel Ligands from this compound
There is no specific information in the reviewed literature on the design and synthesis of novel ligands derived directly from this compound. However, the general synthesis of Schiff base ligands from substituted benzaldehydes is a well-established process. researchgate.net This typically involves the condensation reaction between an aldehyde and a primary amine in a suitable solvent, often with heating under reflux. researchgate.netjmchemsci.com For instance, related compounds like 2-hydroxy-3-methoxybenzaldehyde (B140153) have been reacted with various amines, such as L-serine and 1,3-phenylenediamine, to synthesize Schiff base ligands. researchgate.netijert.org
Coordination Chemistry Studies of Metal Complexes
No coordination chemistry studies for metal complexes specifically derived from this compound ligands were found. Research on analogous compounds, such as those derived from 2,4-dihydroxybenzaldehyde (B120756) or 2-hydroxybenzaldehyde, demonstrates that the resulting Schiff base ligands can coordinate with a variety of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). jmchemsci.comsbmu.ac.ir Characterization in these studies is typically performed using techniques like FT-IR, UV-Vis, NMR spectroscopy, and elemental analysis to determine the coordination mode and geometry of the resulting metal complexes. ijert.orgsbmu.ac.ir
Evaluation of Metal Complexes Derived from this compound in Catalysis
A search of the scientific literature yielded no studies evaluating the catalytic performance of metal complexes derived from this compound.
Homogeneous Catalysis
There are no documented applications of metal complexes from this compound in homogeneous catalysis.
Heterogeneous Catalysis
There are no documented applications of metal complexes from this compound in heterogeneous catalysis.
Organocatalytic Applications of this compound and its Derivatives
No research detailing the use of this compound or its direct derivatives as organocatalysts was found. While the aldehyde functionality could theoretically be involved in certain organocatalytic transformations, no such studies have been published in the reviewed sources.
Based on the comprehensive search conducted, there is currently no publicly available scientific literature or research data detailing the synthesis of chiral derivatives of this compound for use in asymmetric catalysis. The search did not yield any specific studies, research findings, or data tables related to the application of this particular compound or its derivatives as ligands in asymmetric catalytic processes.
Therefore, the section on "" focusing on the "Role in Asymmetric Catalysis" cannot be generated with the required scientific accuracy and detail. Research in asymmetric catalysis often involves a wide array of chiral ligands derived from various molecular backbones, but this compound does not appear to be a precursor that has been explored in the existing literature for this purpose.
Future Research Directions and Emerging Trends for 2 3 Hydroxypropoxy Benzaldehyde
Development of More Sustainable and Atom-Economical Synthetic Routes
Future research will likely prioritize the development of environmentally benign and efficient methods for the synthesis of 2-(3-hydroxypropoxy)benzaldehyde. Current synthetic approaches often involve multi-step processes that may utilize hazardous reagents and generate significant waste. The principles of green chemistry and atom economy will guide the exploration of alternative synthetic strategies. nsf.govgoogle.comresearchgate.net
Key areas of investigation will include:
Catalytic O-alkylation of Salicylaldehyde (B1680747): Investigating highly efficient and selective catalytic systems for the ortho-alkylation of phenols could provide a more direct and atom-economical route. orgsyn.orgmdpi.comnih.govwhiterose.ac.uk The use of solid catalysts could simplify purification processes and allow for catalyst recycling. whiterose.ac.uk
One-Pot Syntheses: Designing one-pot procedures that combine multiple reaction steps without the isolation of intermediates can significantly reduce solvent usage, energy consumption, and waste generation. acs.orgnih.gov
Use of Greener Solvents and Reagents: Exploring the use of aqueous micellar media or other environmentally friendly solvent systems can reduce the reliance on volatile organic compounds. scienceopen.com The use of safer and less expensive co-catalysts is also a key consideration. mdpi.com
Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch methods.
| Synthetic Strategy | Advantages | Key Research Focus |
| Catalytic O-alkylation | High selectivity, potential for catalyst recycling. | Development of novel, robust, and recyclable catalysts. |
| One-Pot Synthesis | Reduced waste, energy, and solvent consumption. | Design of compatible reaction sequences and catalyst systems. |
| Green Solvents/Reagents | Reduced environmental impact and improved safety. | Exploration of aqueous systems and non-toxic reagents. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Optimization of reaction parameters in continuous flow reactors. |
Exploration of Novel Chemical Transformations and Reactivity Profiles
The dual functionality of this compound opens avenues for a wide range of chemical transformations. While the aldehyde group can participate in well-established reactions like Knoevenagel condensations and Wittig reactions, the interplay between the aldehyde and the hydroxyl group could lead to novel reactivity. wikipedia.orgwikipedia.orgorganic-chemistry.orglumenlearning.commasterorganicchemistry.comcommonorganicchemistry.comsigmaaldrich.comnih.govresearchgate.netmdpi.com
Future research in this area will likely focus on:
Selective Transformations: Developing methods to selectively react one functional group while leaving the other intact will be crucial for its use as a versatile building block.
Intramolecular Reactions: Investigating the potential for intramolecular cyclization or other reactions involving both the aldehyde and hydroxyl groups to form novel heterocyclic structures.
Reactivity of the Hydroxyl Group: Exploring the reactivity of the terminal hydroxyl group in reactions such as esterification, etherification, and polymerization will expand the range of accessible derivatives. nsf.govyoutube.com
Compatibility with Modern Synthetic Methods: Investigating the compatibility of this compound with contemporary synthetic methodologies, such as photoredox catalysis and enzymatic transformations.
| Reaction Type | Potential Products | Research Direction |
| Knoevenagel Condensation | α,β-unsaturated compounds | Catalyst development for mild and selective reactions. nih.govresearchgate.netmdpi.com |
| Wittig Reaction | Substituted alkenes | Exploration of ylide scope and stereoselectivity. wikipedia.orgorganic-chemistry.orglumenlearning.commasterorganicchemistry.comcommonorganicchemistry.com |
| Intramolecular Cyclization | Heterocyclic compounds | Investigation of reaction conditions and catalysts to promote cyclization. |
| Polymerization (via hydroxyl) | Polyesters, polyethers | Development of controlled polymerization methods. acs.org |
Integration into Multifunctional Materials Systems
The ability of this compound to act as a bifunctional monomer makes it an attractive candidate for incorporation into advanced materials. acs.orgresearchgate.net Its structure allows for the introduction of both aromatic and flexible aliphatic components into a material's backbone, along with a reactive aldehyde handle for further functionalization.
Emerging trends in this area include:
Functional Polymers: The synthesis of polymers with pendant aldehyde groups that can be used for post-polymerization modification, such as cross-linking or the attachment of bioactive molecules. cmu.edu The hydroxyl group can also be utilized for the synthesis of polyesters and polyethers. psu.edu
Metal-Organic Frameworks (MOFs): The use of this compound as a functionalized linker in the synthesis of MOFs could lead to materials with tailored pore environments and catalytic properties. nih.govnih.govresearchgate.netresearchgate.netmdpi.com The aldehyde functionality within the MOF structure could be used for post-synthetic modification. nih.gov
Surface Modification: The aldehyde group can be used to immobilize the molecule onto surfaces through reductive amination, creating functionalized surfaces for applications in sensing or biomaterials. nih.gov
Advanced Computational Design of Derivatives with Tailored Properties
Computational chemistry, particularly Density Functional Theory (DFT), will play a crucial role in predicting the properties of derivatives of this compound and guiding the design of new materials. researchgate.netrsc.org
Future computational studies could focus on:
Conformational Analysis: Understanding the preferred conformations of the molecule and how they influence its reactivity and interactions with other molecules.
Reactivity Prediction: Calculating reaction barriers and transition states to predict the outcome of chemical reactions and guide the design of more efficient synthetic routes.
Material Property Simulation: Predicting the electronic, optical, and mechanical properties of polymers and MOFs incorporating this compound to identify promising candidates for specific applications.
** intermolecular Interactions:** Studying the non-covalent interactions that govern the self-assembly of derivatives and their packing in the solid state. rsc.org
Potential for High-Throughput Screening in Materials Discovery and Reaction Optimization
High-throughput screening (HTS) methodologies offer a rapid and efficient way to explore a large parameter space in both materials discovery and reaction optimization. morressier.comnih.govnih.gov
The application of HTS to this compound could involve:
Catalyst Screening: Rapidly screening a large number of catalysts and reaction conditions to identify the optimal parameters for its synthesis or subsequent transformations. morressier.com
Combinatorial Materials Synthesis: Generating libraries of polymers or other materials by reacting this compound with a variety of co-monomers or cross-linkers to discover materials with desired properties.
Assay Development: Developing high-throughput assays to evaluate the performance of materials derived from this compound in applications such as catalysis, sensing, or drug delivery.
| Application of HTS | Objective | Potential Impact |
| Catalyst Discovery | Identify optimal catalysts for synthesis and transformations. | Increased efficiency and reduced development time. |
| Materials Discovery | Screen libraries of polymers and MOFs for desired properties. | Accelerated discovery of novel functional materials. |
| Reaction Optimization | Rapidly determine optimal reaction conditions. | Improved yields and reduced by-product formation. |
Q & A
Q. What personal protective equipment (PPE) is recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
